molecular formula C11H23NO B15256213 1-[1-(Aminomethyl)-4-ethylcyclohexyl]ethan-1-ol

1-[1-(Aminomethyl)-4-ethylcyclohexyl]ethan-1-ol

Cat. No.: B15256213
M. Wt: 185.31 g/mol
InChI Key: SSESLOOQIAQUCG-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)-4-ethylcyclohexyl]ethan-1-ol is an organic compound with the molecular formula C11H23NO It features a cyclohexyl ring substituted with an aminomethyl group and an ethyl group, along with a hydroxyl group attached to the ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Aminomethyl)-4-ethylcyclohexyl]ethan-1-ol typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor reacts with an amine in the presence of a reducing agent.

    Attachment of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides.

    Hydroxyl Group Addition: The hydroxyl group is introduced through hydrolysis or reduction reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Aminomethyl)-4-ethylcyclohexyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction to form corresponding amines or alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving alkyl halides or sulfonates in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

1-[1-(Aminomethyl)-4-ethylcyclohexyl]ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)-4-ethylcyclohexyl]ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    1-[1-(Aminomethyl)-4-methylcyclohexyl]ethan-1-ol: Similar structure with a methyl group instead of an ethyl group.

    1-[1-(Aminomethyl)-4-(difluoromethyl)cyclohexyl]ethan-1-ol: Contains a difluoromethyl group instead of an ethyl group.

Uniqueness: 1-[1-(Aminomethyl)-4-ethylcyclohexyl]ethan-1-ol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-[1-(aminomethyl)-4-ethylcyclohexyl]ethanol

InChI

InChI=1S/C11H23NO/c1-3-10-4-6-11(8-12,7-5-10)9(2)13/h9-10,13H,3-8,12H2,1-2H3

InChI Key

SSESLOOQIAQUCG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)(CN)C(C)O

Origin of Product

United States

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